molecular formula C16H13ClN2O2 B1370959 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole CAS No. 936497-78-8

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole

Cat. No.: B1370959
CAS No.: 936497-78-8
M. Wt: 300.74 g/mol
InChI Key: SJLZOMXBWWIIOU-UHFFFAOYSA-N
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Description

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazole (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole derivative.

Mechanism of Action

The mechanism of action of 3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH) by binding to the active site of the enzyme, thereby affecting the production of reactive oxygen species (ROS) and lipid accumulation . Molecular docking studies have revealed excellent binding affinity to amino acids around the SDH active pocket.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Benzyloxy-phenyl)-5-chloromethyl-[1,2,4]oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(chloromethyl)-3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-10-15-18-16(19-21-15)13-8-4-5-9-14(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLZOMXBWWIIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501182393
Record name 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936497-78-8
Record name 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936497-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-3-[2-(phenylmethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501182393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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